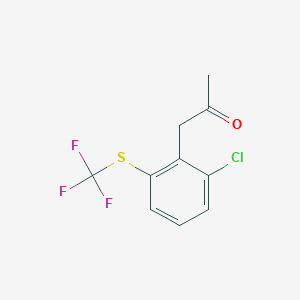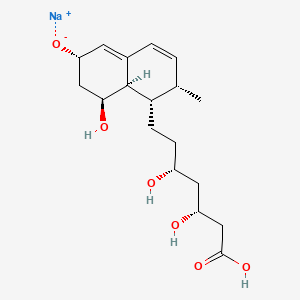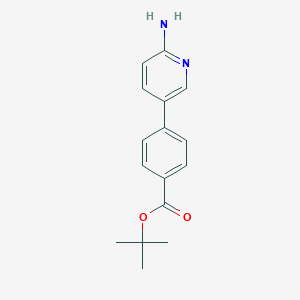
Tert-butyl 4-(6-aminopyridin-3-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(6-aminopyridin-3-yl)benzoate is an organic compound with the molecular formula C15H23N3O2. It is used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(6-aminopyridin-3-yl)benzoate typically involves the reaction of 4-(6-nitropyridin-3-yl)benzoic acid with tert-butyl alcohol in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions . The reaction is carried out in ethanol and stirred with a hydrogen balloon for several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-(6-aminopyridin-3-yl)benzoate undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzoates and pyridines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Tert-butyl 4-(6-aminopyridin-3-yl)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of tert-butyl 4-(6-aminopyridin-3-yl)benzoate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- Tert-butyl 4-(6-chloro-2-pyridinyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(6-aminopyridin-3-yl)benzoate is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it valuable in the synthesis of specialized compounds and in research applications where precise molecular interactions are required .
Propriétés
Formule moléculaire |
C16H18N2O2 |
|---|---|
Poids moléculaire |
270.33 g/mol |
Nom IUPAC |
tert-butyl 4-(6-aminopyridin-3-yl)benzoate |
InChI |
InChI=1S/C16H18N2O2/c1-16(2,3)20-15(19)12-6-4-11(5-7-12)13-8-9-14(17)18-10-13/h4-10H,1-3H3,(H2,17,18) |
Clé InChI |
IPCHEVNEQSVUTD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=CC=C(C=C1)C2=CN=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


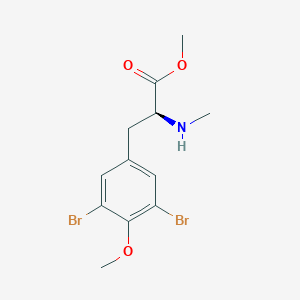
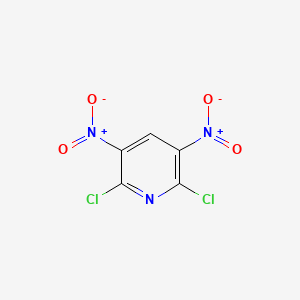
![[4-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14073027.png)




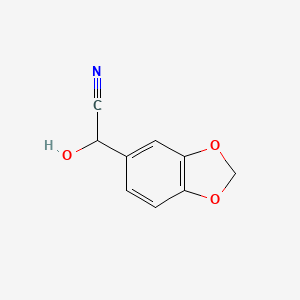
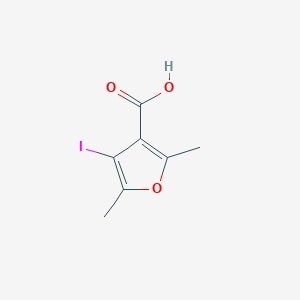
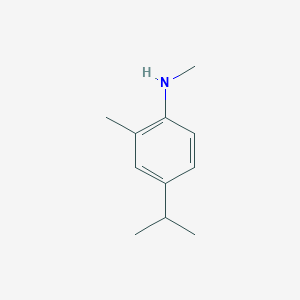
![4-[2-[(3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B14073067.png)
